2,6-Dibromo-3,4-difluorophenol
Description
2,6-Dibromo-3,4-difluorophenol is a polyhalogenated phenolic compound featuring bromine substituents at the 2- and 6-positions and fluorine atoms at the 3- and 4-positions on the aromatic ring. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C6H2Br2F2O |
|---|---|
Molecular Weight |
287.88 g/mol |
IUPAC Name |
2,6-dibromo-3,4-difluorophenol |
InChI |
InChI=1S/C6H2Br2F2O/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H |
InChI Key |
CKKYYQDQIYNXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,4-difluorophenol typically involves the electrophilic halogenation of phenol with bromine and fluorine sources. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of 2,6-Dibromo-3,4-difluorophenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3,4-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or water, temperatures ranging from 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -20-25°C.
Major Products Formed:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of 2,6-dibromo-3,4-difluorobenzaldehyde or 2,6-dibromo-3,4-difluorobenzoic acid.
Reduction: Formation of dehalogenated phenols or partially reduced intermediates.
Scientific Research Applications
Chemistry: 2,6-Dibromo-3,4-difluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It helps in understanding the interactions between halogenated compounds and biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, 2,6-Dibromo-3,4-difluorophenol is used in the production of specialty chemicals and materials. It is also employed in the formulation of flame retardants and other protective coatings .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-3,5-difluorophenol (CAS 130191-91-2)
- Substituent Positions : Bromine at position 4, fluorine at 3 and 5.
- Electronic Effects : The para-bromo substituent strongly withdraws electrons, while fluorines at meta positions further polarize the ring.
- Acidity: The hydroxyl group’s acidity is enhanced compared to unsubstituted phenol due to electron-withdrawing halogens.
- Applications : Used as a precursor in synthesizing pharmaceuticals and agrochemicals via nucleophilic substitution or coupling reactions .
2,6-Dibromo-3,5-difluoro(4-pyridyl) methylphenyl ketone (3e)
- Structure : A pyridine derivative with bromine (2,6-positions), fluorine (3,5-positions), and a ketone-functionalized aryl group.
- Crystallography: X-ray data reveal a monoclinic lattice (space group P21/c) with a dihedral angle of -10.0° between the pyridine and carbonyl planes. Molecules stack in a fishbone pattern via Br···O interactions (2.98 Å), enhancing thermal stability .
- Reactivity : The 4-pyridyl lithium intermediate undergoes electrophilic substitution, enabling synthesis of complex heterocycles .
2,6-Dibromo-3,5-difluoropyridine-4-carboxylic Acid
- Functional Groups : Carboxylic acid at position 4, bromine (2,6), and fluorine (3,5).
- Applications : Serves as a building block for metal-organic frameworks (MOFs) due to its rigid, halogen-rich structure .
Key Comparative Data
Structural and Electronic Insights
- Crystal Packing : Fluorine’s small size and bromine’s polarizability may promote halogen bonding, as observed in 3e’s Br···O interactions .
Biological Activity
2,6-Dibromo-3,4-difluorophenol is an organic compound characterized by its unique halogenated structure, which includes two bromine and two fluorine atoms attached to a phenolic ring. This specific substitution pattern contributes to its distinctive chemical properties and biological activities. The compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, particularly as a precursor for biologically active compounds.
The molecular formula of 2,6-Dibromo-3,4-difluorophenol is C₆H₂Br₂F₂O. The presence of halogen substituents significantly influences the compound's reactivity and interactions with biological systems.
Mechanisms of Biological Activity
2,6-Dibromo-3,4-difluorophenol exhibits biological activity primarily through its interactions with various enzymes and proteins. As a bromophenol derivative, it may modulate biochemical pathways via several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting potential therapeutic uses.
- Cellular Interactions : Its structure allows for interactions with cellular membranes and proteins, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that halogenated phenols possess significant antimicrobial properties. For instance, studies on related compounds show that they can inhibit the growth of various pathogens including bacteria and fungi. A comparative analysis of different halogenated phenols revealed that 2,6-Dibromo-3,4-difluorophenol may exhibit similar effects.
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2,6-Dibromo-3,4-difluorophenol | Antibacterial | |
| 2-Bromophenol | Antifungal | |
| 2-Fluorophenol | Antimicrobial |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of halogenated phenols. For example, studies on the toxicity of 2,6-Dibromo-3,4-difluorophenol indicated that while it exhibits biological activity, its safety at various concentrations must be carefully considered.
- In vitro Toxicity : Evaluations using cell lines showed that the compound can induce cytotoxic effects at higher concentrations.
- Environmental Impact : Research highlighted concerns regarding the environmental persistence of halogenated compounds and their potential bioaccumulation.
Applications in Pharmaceuticals
The unique properties of 2,6-Dibromo-3,4-difluorophenol make it a valuable intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential role in developing new drugs targeting specific diseases:
- Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing other biologically active molecules.
- Medicinal Chemistry : Its structural characteristics allow it to be explored as a scaffold for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
